DIMETHYL 5-{[(4-FLUOROANILINO)CARBONYL]AMINO}ISOPHTHALATE
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Overview
Description
DIMETHYL 5-{[(4-FLUOROANILINO)CARBONYL]AMINO}ISOPHTHALATE is a synthetic organic compound known for its unique chemical structure and properties It is primarily used in various scientific research applications, including chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 5-{[(4-FLUOROANILINO)CARBONYL]AMINO}ISOPHTHALATE typically involves the reaction of 4-fluoroaniline with dimethyl isophthalate under specific conditions. The process includes:
Nucleophilic Substitution Reaction: 4-fluoroaniline reacts with dimethyl isophthalate in the presence of a base, such as sodium hydride or potassium carbonate, to form the desired product.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (around 80-100°C) to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to maintain precise control over reaction conditions, ensuring high yield and purity.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound with high purity.
Chemical Reactions Analysis
Types of Reactions
DIMETHYL 5-{[(4-FLUOROANILINO)CARBONYL]AMINO}ISOPHTHALATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the aniline group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
DIMETHYL 5-{[(4-FLUOROANILINO)CARBONYL]AMINO}ISOPHTHALATE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of DIMETHYL 5-{[(4-FLUOROANILINO)CARBONYL]AMINO}ISOPHTHALATE involves its interaction with specific molecular targets and pathways. The compound’s fluorinated aniline group allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- DIMETHYL 5-(2-AMINO-4-(METHOXYCARBONYL) PHENOXY)ISOPHTHALATE
- DIMETHYL 5-({[2-(2-FURYL)-4-QUINOLINYL]CARBONYL}AMINO)ISOPHTHALATE
Uniqueness
DIMETHYL 5-{[(4-FLUOROANILINO)CARBONYL]AMINO}ISOPHTHALATE is unique due to its fluorinated aniline group, which imparts distinct chemical and biological properties. This fluorine substitution enhances the compound’s stability and reactivity, making it a valuable tool in various research applications.
Properties
IUPAC Name |
dimethyl 5-[(4-fluorophenyl)carbamoylamino]benzene-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O5/c1-24-15(21)10-7-11(16(22)25-2)9-14(8-10)20-17(23)19-13-5-3-12(18)4-6-13/h3-9H,1-2H3,(H2,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCUEUJPPFLSRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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